molecular formula C11H13NO4 B13026479 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile

Cat. No.: B13026479
M. Wt: 223.22 g/mol
InChI Key: YFXHIOUBCTUZIA-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile is an organic compound characterized by the presence of a hydroxy group, a nitrile group, and three methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable cyanide source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(2,3,4-trimethoxyphenyl)acetonitrile.

    Reduction: Formation of 2-hydroxy-2-(2,3,4-trimethoxyphenyl)ethylamine.

    Substitution: Formation of derivatives with substituted functional groups in place of methoxy groups.

Scientific Research Applications

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)ethylamine
  • 2-Oxo-2-(2,3,4-trimethoxyphenyl)acetonitrile
  • 2,3,4-Trimethoxybenzaldehyde

Uniqueness

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile is unique due to the presence of both a hydroxy and a nitrile group on the same carbon atom, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile

InChI

InChI=1S/C11H13NO4/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5,8,13H,1-3H3

InChI Key

YFXHIOUBCTUZIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(C#N)O)OC)OC

Origin of Product

United States

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